erythro-2,3-Diphenyl-4'-(2-(1-pyrrolidinyl)ethoxy)valerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythro-2,3-Diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and multiple phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erythro-2,3-Diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the attachment of the phenyl groups and the valerophenone moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods help in achieving high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Erythro-2,3-Diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Wissenschaftliche Forschungsanwendungen
Erythro-2,3-Diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of erythro-2,3-Diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain proteins, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(m-methoxyphenyl)-2-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone
- 1-Pentanone, 3-(3-methoxyphenyl)-2-phenyl-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-, (R,S)-**
Uniqueness
Erythro-2,3-Diphenyl-4’-(2-(1-pyrrolidinyl)ethoxy)valerophenone is unique due to its specific stereochemistry and the presence of both pyrrolidine and valerophenone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
31301-18-5 |
---|---|
Molekularformel |
C29H33NO2 |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
(2R,3S)-2,3-diphenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pentan-1-one |
InChI |
InChI=1S/C29H33NO2/c1-2-27(23-11-5-3-6-12-23)28(24-13-7-4-8-14-24)29(31)25-15-17-26(18-16-25)32-22-21-30-19-9-10-20-30/h3-8,11-18,27-28H,2,9-10,19-22H2,1H3/t27-,28+/m1/s1 |
InChI-Schlüssel |
OJXHIZDSMJUBRQ-IZLXSDGUSA-N |
Isomerische SMILES |
CC[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.